[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine
Description
2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine is a complex organic compound that features a benzofuran ring fused with a pyridine moiety and an ethylamine side chain
Properties
IUPAC Name |
N-[2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18-16(14-4-3-8-17-11-14)13-5-6-15-12(10-13)7-9-19-15/h3-6,8,10-11,16,18H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGCWQRIKADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(C=C1)OCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran ring, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran and pyridine moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the pyridine and ethylamine groups.
Indole derivatives: Similar in structure due to the presence of a fused ring system, but with different biological activities.
Uniqueness
2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine is unique due to its combination of benzofuran and pyridine rings, along with the ethylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine, with the chemical formula CHNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.
- Molecular Weight : 254.33 g/mol
- CAS Number : 1153744-84-3
- IUPAC Name : N-[2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]ethanamine
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that related compounds induce apoptosis in human leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway.
| Compound | Cell Line | Apoptosis Induction (%) | Caspase Activation (Fold Increase) |
|---|---|---|---|
| Compound 6 | K562 | 21.6% | 2.31 |
| Compound 8 | K562 | 60.1% | 1.13 |
The results suggest that 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine may possess similar pro-apoptotic activity, potentially through mitochondrial pathways as indicated by its structural similarities with other active benzofuran derivatives .
Neuroprotective Effects
A study on related benzofuran compounds highlighted their ability to inhibit lipid peroxidation and scavenge superoxyl radicals, suggesting neuroprotective properties. These compounds were effective in protecting against oxidative stress-induced neuronal damage, which is crucial for conditions such as stroke and traumatic brain injury .
The biological activity of 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine can be attributed to its ability to modulate oxidative stress within cells. The compound is believed to enhance mitochondrial function and promote apoptosis through the following mechanisms:
- ROS Generation : Increased levels of ROS can lead to mitochondrial dysfunction.
- Caspase Activation : The activation of caspases is crucial for the execution phase of apoptosis.
- Inhibition of Lipid Peroxidation : This property helps in reducing cellular damage during oxidative stress.
Case Studies
- Cytotoxicity Assessment : In vitro studies have shown that derivatives similar to 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine exhibit significant cytotoxic effects against cancer cell lines such as K562 and others.
- Neuroprotection in Animal Models : Experimental models have demonstrated that these compounds can protect against neurodegenerative processes by reducing lipid peroxidation and enhancing antioxidant defenses.
Q & A
Q. What are the recommended safety protocols for handling 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine in laboratory settings?
Methodological Answer:
- Preventive Measures : Use fume hoods, wear nitrile gloves, and avoid direct skin/eye contact. Store in airtight containers away from ignition sources (P210, P201) .
- Exposure Mitigation : Implement emergency showers and eye-wash stations. Use adsorbent materials for spill containment.
- Documentation : Maintain safety data sheets (SDS) and train personnel on hazard communication (GHS) protocols .
Q. What spectroscopic and chromatographic methods are validated for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%) .
- Mass Spectrometry (MS) : Apply ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 391.46 for related analogs) .
Q. Table 1: Analytical Techniques for Characterization
| Technique | Parameters | Detection Limit | Reference |
|---|---|---|---|
| -NMR | 400 MHz, DMSO-d6 | 0.1% impurities | |
| HPLC | C18, 254 nm | 0.5% impurities | |
| ESI-MS | Positive ion mode | 1 ppm accuracy |
Advanced Research Questions
Q. How can computational chemistry tools be integrated into synthetic pathway design for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate transition states and optimize reaction coordinates for key steps like benzofuran-pyridine coupling .
- Machine Learning (ML) : Train models on existing reaction databases to predict solvent effects and catalyst performance.
- Feedback Loops : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) and refine models iteratively .
Q. What strategies resolve contradictions in NMR and mass spectrometry data during structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
- DFT Calculations : Compare experimental -NMR shifts with simulated spectra (B3LYP/6-31G* level) to identify discrepancies .
- Cross-Validation : Use isotopic labeling (e.g., ) in MS to confirm fragmentation pathways .
Q. Table 2: Case Study – Discrepancy Resolution
| Issue | Technique | Outcome | Reference |
|---|---|---|---|
| Ambiguous NOESY signals | X-ray diffraction | Confirmed dihydrofuran conformation | |
| MS fragmentation mismatch | -labeling | Validated cleavage mechanism |
Q. How can reaction kinetics and thermodynamics be analyzed to improve synthesis yield?
Methodological Answer:
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., benzofuran ring closure) .
- Thermodynamic Modeling : Calculate Gibbs free energy (ΔG) for each step to identify rate-limiting stages.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
Q. What interdisciplinary approaches are critical for elucidating reaction mechanisms?
Methodological Answer:
- Hybrid DFT-MD Simulations : Combine quantum mechanics (QM) for electronic states and molecular dynamics (MD) for solvent interactions .
- Microreactor Technology : Study intermediates in flow reactors with real-time analytics (e.g., UV-vis monitoring) .
- Isotope Effects : Use deuterated analogs to probe hydrogen transfer steps in amine alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
